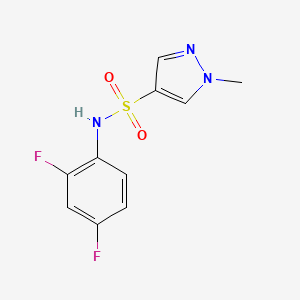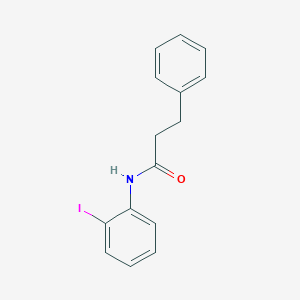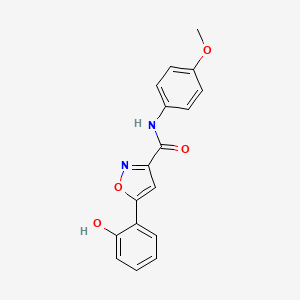![molecular formula C23H28N2O3 B6026626 1-[3-(1,3-benzodioxol-5-yl)propanoyl]-N-benzyl-N-methyl-3-piperidinamine](/img/structure/B6026626.png)
1-[3-(1,3-benzodioxol-5-yl)propanoyl]-N-benzyl-N-methyl-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(1,3-benzodioxol-5-yl)propanoyl]-N-benzyl-N-methyl-3-piperidinamine, commonly known as BPAP, is a novel psychoactive compound that belongs to the class of piperidine-based stimulants. BPAP has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD), narcolepsy, and depression.
作用机制
The exact mechanism of action of BPAP is not fully understood. However, it is believed that BPAP acts as a dopamine reuptake inhibitor and a norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. BPAP also has affinity for sigma-1 receptors, which are involved in the regulation of various cellular processes, including neurotransmitter release and calcium signaling.
Biochemical and Physiological Effects:
BPAP has been shown to have a number of biochemical and physiological effects. In animal studies, BPAP has been shown to increase locomotor activity, enhance cognitive function, and improve memory retention. BPAP has also been shown to increase wakefulness and reduce sleep latency, making it a potential treatment for narcolepsy. Additionally, BPAP has been shown to have neuroprotective effects, protecting against neurotoxicity induced by various agents.
实验室实验的优点和局限性
BPAP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. BPAP is also stable under normal laboratory conditions and can be stored for extended periods of time without degradation. However, one limitation of BPAP is the lack of available toxicity data, which makes it difficult to determine safe dosages for use in animal studies.
未来方向
There are several future directions for BPAP research. One potential area of research is the development of BPAP derivatives with improved pharmacological properties. Another area of research is the investigation of BPAP as a potential treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, the potential use of BPAP as a cognitive enhancer in healthy individuals warrants further investigation.
合成方法
BPAP is a synthetic compound that can be synthesized through a multi-step process. The synthesis of BPAP involves the reaction of 1,3-benzodioxole with propanoic anhydride in the presence of a Lewis acid catalyst, followed by the reaction of the resulting product with N-benzyl-N-methyl-3-piperidinamine in the presence of a base catalyst. The final product is purified through a series of chromatographic techniques to obtain pure BPAP.
科学研究应用
BPAP has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, BPAP has been shown to enhance cognitive function, improve attention and memory, and increase wakefulness. BPAP has also been investigated for its antidepressant and anxiolytic effects. Additionally, BPAP has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-[3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-24(15-19-6-3-2-4-7-19)20-8-5-13-25(16-20)23(26)12-10-18-9-11-21-22(14-18)28-17-27-21/h2-4,6-7,9,11,14,20H,5,8,10,12-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMGSOKZCDAEFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(benzylthio)acetyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B6026550.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B6026559.png)

![2-{[(3,4-dimethylphenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B6026591.png)

![ethyl (2-{[(benzoylimino)(2-naphthylamino)methyl]amino}-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate](/img/structure/B6026603.png)
methanone](/img/structure/B6026607.png)

![6-{[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]amino}-2-methyl-2-heptanol](/img/structure/B6026633.png)
![ethyl 4-[3-(4-chlorophenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate](/img/structure/B6026636.png)


![1-[2-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)ethyl]-2-imidazolidinone](/img/structure/B6026647.png)
![N-(4-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide](/img/structure/B6026652.png)